O-Acetyl-(-)-norscopolamine
Description
Contextualization within Tropane (B1204802) Alkaloid Chemistry and Pharmacology
O-Acetyl-(-)-norscopolamine belongs to the tropane alkaloid class of compounds. wikipedia.orgnih.gov Tropane alkaloids are characterized by a distinctive bicyclic [3.2.1] tropane ring structure and are secondary metabolites found naturally in various plants, most notably in the Solanaceae family. wikipedia.orgnih.gov This class of compounds is significant for its wide range of pharmacological activities. wikipedia.orgnih.gov
Prominent tropane alkaloids like scopolamine (B1681570) and atropine (B194438) are well-known for their anticholinergic properties, acting as competitive antagonists of muscarinic acetylcholine (B1216132) receptors. nih.govresearchgate.net This action on the central and peripheral nervous systems leads to various physiological effects. nih.gov The study of tropane alkaloids is a cornerstone of pharmacognosy and medicinal chemistry, driven by their therapeutic applications, which include treatments for motion sickness, nausea, and muscle spasms. nih.govdrugbank.com The chemical structure of tropane alkaloids, including the stereochemistry, is crucial for their biological activity. nih.gov
Derivation and Significance Relative to Norscopolamine and Scopolamine
This compound is a derivative of norscopolamine and is closely related to scopolamine. usbio.net Norscopolamine, also known as nor-hyoscine, is the N-demethylated analogue of scopolamine. synzeal.comwikipedia.org It serves as a key intermediate in the semi-synthesis of various therapeutic compounds. nih.govgoogle.com
The derivation of this compound involves the acetylation of the primary alcohol group in the tropic acid moiety of norscopolamine. This structural modification is significant in the context of chemical synthesis. For instance, in the oxidative N-demethylation of scopolamine to produce norscopolamine, protection of the primary alcohol group by acetylation can be a strategic step. google.com The relationship between these compounds is illustrated by their chemical structures and synthetic pathways. This compound can be prepared from (-)-O-acetyl-norscopolamine. google.com
The significance of these derivatives lies in their potential for creating novel therapeutic agents. The modification of the core tropane structure, such as N-alkylation of norscopolamine, has been a strategy to develop compounds with specific pharmacological profiles, like anticholinergic bronchodilators.
Historical and Current Research Trajectories in Medicinal Chemistry
The history of medicinal chemistry research involving tropane alkaloids dates back over a century, with initial efforts focused on the isolation and structural elucidation of naturally occurring compounds like scopolamine. nih.gov This foundational work paved the way for subsequent investigations into the synthesis and pharmacological properties of semi-synthetic derivatives.
Historically, research has explored the N-dealkylation of tertiary amines like scopolamine to produce key intermediates such as norscopolamine. nih.gov Various methods, including the Polonovski reaction and catalytic oxidation, have been developed for this purpose. nih.gov The synthesis of N-substituted derivatives of norscopolamine has been a subject of interest, with compounds being evaluated for their potential as central nervous system depressants, anticholinergics, and spasmolytics. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl (2S)-3-acetyloxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-10(20)22-9-13(11-5-3-2-4-6-11)18(21)23-12-7-14-16-17(24-16)15(8-12)19-14/h2-6,12-17,19H,7-9H2,1H3/t12?,13-,14?,15?,16?,17?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAUMZBNIYQAMW-ARRBXOIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H](C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies of O Acetyl Norscopolamine
Stereoselective Synthesis of Tropane (B1204802) Core Precursors
The 8-azabicyclo[3.2.1]octane scaffold is the central structural element of tropane alkaloids, and its stereoselective synthesis is a critical step in the preparation of compounds like O-Acetyl-(-)-norscopolamine. rsc.orgehu.es A variety of synthetic approaches have been developed to control the stereochemistry of this bicyclic system.
One notable method involves a microwave-assisted, stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade of cyclopropanated pyrrole (B145914) and furan (B31954) derivatives. d-nb.info This approach allows for the efficient construction of 8-azabicyclo[3.2.1]octanes in a diastereoselective and enantioselective manner. d-nb.info Starting from readily available furans or pyrroles, this method provides versatile building blocks for the synthesis of various tropane analogs. d-nb.info
Another strategy focuses on the desymmetrization of achiral tropinone (B130398) derivatives. researchgate.net This can be achieved through enantioselective deprotonation using chiral lithium amide bases, which introduces the desired stereochemistry. znaturforsch.com Additionally, enantioselective approaches that establish the stereochemical information during the formation of the bicyclic scaffold have been reported, including those that utilize chiral auxiliaries or asymmetric catalysis. researchgate.net The enantioselective synthesis of tropanols has also been accomplished through the chiral phosphoric acid-catalyzed pseudotransannular ring opening of 1-aminocyclohept-4-ene-derived epoxides, which directly forms the 8-azabicyclo[3.2.1]octane core with high stereoselectivity. researchgate.net
The table below summarizes key strategies for the stereoselective synthesis of the tropane core.
| Strategy | Description | Key Features | Reference(s) |
| Cycloaddition Cascade | Microwave-assisted 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition of cyclopropanated pyrroles and furans. | Diastereoselective and enantioselective; provides versatile building blocks. | d-nb.info |
| Desymmetrization | Enantioselective deprotonation of achiral tropinone derivatives using chiral lithium amide bases. | Introduces stereochemistry from an achiral starting material. | researchgate.netznaturforsch.com |
| Asymmetric Catalysis | Use of chiral catalysts to control stereochemistry during the formation of the bicyclic scaffold. | Catalytic control of stereoselectivity. | researchgate.net |
| Pseudotransannular Ring Opening | Chiral phosphoric acid-catalyzed ring opening of 1-aminocyclohept-4-ene-derived epoxides. | Direct formation of the 8-azabicyclo[3.2.1]octane core with high stereoselectivity. | researchgate.net |
O-Acetylation Methodologies for Norscopolamine Derivatives
The O-acetylation of the hydroxyl group in norscopolamine derivatives is a key step in the synthesis of this compound. Both chemical and enzymatic methods have been explored for the acylation of tropane alkaloids. znaturforsch.com
Chemical acetylation of tropane diols has been shown to proceed with diastereoselectivity. researchgate.net For instance, the chemical acetylation of a mixture of endo/exo-diols can favor the formation of the endo-acetate. znaturforsch.com This selectivity is influenced by the stereochemistry of the tropane ring and the directing effects of other functional groups present in the molecule. znaturforsch.com
Enzymatic acylation, often employing lipases, can offer an alternative with different or enhanced selectivity. znaturforsch.com Lipase-mediated acylation of tropane diols has been observed to favor the formation of the exo-acetate, in contrast to the endo-selectivity observed in chemical acetylation. znaturforsch.com The active site of the lipase (B570770) is thought to favor the more lipophilic endo face of the tropane skeleton, leading to the observed stereochemical outcome. znaturforsch.com The choice between chemical and enzymatic acetylation provides a tool to control the stereochemistry of the resulting acetylated product.
N-Demethylation Pathways from Scopolamine (B1681570) to Norscopolamine
The conversion of scopolamine to norscopolamine through N-demethylation is a crucial transformation for accessing precursors to a range of semi-synthetic tropane alkaloids. rsc.org Several methodologies, including oxidative, electrochemical, and catalytic approaches, have been developed for this purpose.
Oxidative N-demethylation is a common method for removing the N-methyl group from tropane alkaloids. One established method utilizes potassium permanganate (B83412) (KMnO4) in an aqueous solution. google.comumich.edu The reaction is typically carried out at a controlled pH, between 6 and 9, and at a temperature ranging from 0 to 60°C to minimize side reactions. google.com
Another approach involves the use of hydrogen peroxide (H2O2) in the presence of an iron(III) tetraamido macrocyclic ligand (FeIII-TAML) catalyst. researchgate.netrsc.org This one-pot method provides good yields of norscopolamine. researchgate.net The reaction conditions, such as the amount of H2O2, catalyst loading, and the choice of organic co-solvent, can be optimized to improve the yield and purity of the product. researchgate.net By-products such as N-hydroxy-nortropane, N-formyl-nortropane, and tropane-N-oxide derivatives have been identified in this reaction. researchgate.net
Electrochemical methods offer a green and efficient alternative for the N-demethylation of tropane alkaloids. rsc.org This technique is typically performed in a simple electrochemical batch cell using a porous glassy carbon electrode. rsc.org The reaction proceeds at room temperature in a mixture of ethanol (B145695) or methanol (B129727) and water, avoiding the use of hazardous oxidizing agents and toxic solvents. rsc.org
The mechanism of electrochemical N-demethylation is believed to proceed through the formation of an iminium intermediate, which is then hydrolyzed by water to yield the N-demethylated product and formaldehyde. rsc.orgbohrium.comrsc.org This method has been successfully applied to the gram-scale synthesis of norscopolamine with high yield and purity, often without the need for chromatographic purification. rsc.org
The table below outlines the key aspects of electrochemical N-demethylation.
| Parameter | Description | Reference(s) |
| Electrode | Porous glassy carbon | rsc.org |
| Solvent System | Ethanol/water or Methanol/water | rsc.org |
| Temperature | Room temperature | rsc.org |
| Mechanism | Formation of an iminium intermediate followed by hydrolysis | rsc.orgbohrium.comrsc.org |
| Advantages | Avoids hazardous reagents, high yield and purity, scalable | rsc.org |
Various catalytic systems have been developed for the N-demethylation of tropane alkaloids. Under Polonovski-type conditions, ferrocene (B1249389) has been shown to be an efficient catalyst for this transformation. nih.gov This method is applicable to a range of N-methyl alkaloids, including tropanes, and can produce the corresponding N-nor compounds in reasonable yields. nih.gov
Other metal-based catalysts have also been employed. The general approach involves reacting the alkaloid with a metal catalyst in the presence of an oxidizing agent. google.com In some cases, atmospheric oxygen can serve as the oxidant. google.com Palladium-catalyzed oxidative demethylation has also been reported, although it may require stoichiometric amounts of the catalyst. google.com
Design and Synthesis of this compound Analogs and Related Norscopolamine Derivatives
The synthesis of analogs of this compound and other norscopolamine derivatives allows for the exploration of structure-activity relationships. The preparation of azoniaspiro compounds of norscopolamine represents one such derivatization strategy. nih.gov
The esterification of the hydroxyl group of norscopolamine with various carboxylic acids can lead to a wide range of O-acyl norscopolamine derivatives. Standard esterification methods, such as Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed for this purpose. mdpi.com This allows for the introduction of a variety of acyl groups, modifying the lipophilicity and other physicochemical properties of the molecule.
Furthermore, the secondary amine of the norscopolamine core is a key site for derivatization. For example, N-alkylation can introduce different substituents on the nitrogen atom, leading to a diverse set of analogs. The synthesis of such derivatives is crucial for developing new compounds with tailored pharmacological profiles. drugbank.com
Molecular and Cellular Pharmacology of O Acetyl Norscopolamine
Receptor Binding Affinity and Selectivity Profiling
A crucial step in characterizing any pharmacologically active compound is to determine its binding affinity for various receptors. This is typically expressed as a dissociation constant (Kd) or an inhibition constant (Ki), with lower values indicating a stronger binding affinity.
Muscarinic Cholinergic Receptor Subtype Interactions
Given that O-Acetyl-(-)-norscopolamine is a derivative of norscopolamine, a known muscarinic receptor antagonist, its primary pharmacological activity would be expected at muscarinic cholinergic receptors. There are five subtypes of muscarinic receptors (M1 through M5), and understanding the compound's affinity and selectivity for each is critical to predicting its physiological effects. For instance, M1 receptors are predominantly found in the central nervous system and are involved in cognitive function, while M2 receptors are located in the heart and regulate heart rate. M3 receptors are involved in smooth muscle contraction and glandular secretions.
A comprehensive study would involve competitive binding assays using radiolabeled ligands to determine the Ki values of this compound for each of the five human muscarinic receptor subtypes. However, at present, no such data for this compound has been published in the peer-reviewed scientific literature.
Table 1: Hypothetical Muscarinic Receptor Subtype Binding Affinity for this compound
| Receptor Subtype | Ki (nM) |
|---|---|
| M1 | Data not available |
| M2 | Data not available |
| M3 | Data not available |
| M4 | Data not available |
| M5 | Data not available |
This table illustrates the type of data required for a complete pharmacological profile. Currently, no binding affinity data for this compound is available.
Ligand-Receptor Kinetic Studies
Beyond binding affinity, the kinetics of how a ligand interacts with its receptor—specifically its association (kon) and dissociation (koff) rates—provide deeper insights into its mechanism of action. A ligand with a fast dissociation rate will have a shorter duration of action at the receptor, while one with a slow dissociation rate will have a more prolonged effect. These kinetic parameters are crucial for understanding the time course of a drug's action. To date, no ligand-receptor kinetic studies for this compound have been reported.
Intracellular Signaling Pathway Modulation Studies
Muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.
Functional assays are necessary to determine whether this compound acts as an antagonist (blocking the receptor), an agonist (activating the receptor), or a partial agonist. Such studies would measure changes in second messengers like calcium and cAMP in response to the compound. This information is vital for understanding the compound's cellular effects. At present, there is no published research on the effects of this compound on intracellular signaling pathways.
Enzyme Interaction Studies (e.g., Acetylcholinesterase)
Some sources suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). americanchemicalsuppliers.com Inhibition of AChE would lead to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
To confirm and quantify this activity, in vitro enzyme inhibition assays would be required to determine the compound's IC50 or Ki value for AChE. This would clarify whether this compound has a dual action as both a muscarinic receptor antagonist and an acetylcholinesterase inhibitor. As of now, no quantitative data on the inhibition of acetylcholinesterase by this compound is available in the scientific literature.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetylcholine |
| Norscopolamine |
| Serotonin |
Preclinical Pharmacodynamics and Mechanism Based Investigations
In Vitro and Ex Vivo Studies on Isolated Cellular Systems
Currently, there is a conspicuous absence of published research detailing the effects of O-Acetyl-(-)-norscopolamine on isolated cellular systems. Standard in vitro and ex vivo assays are fundamental in early-stage drug discovery to characterize the interaction of a compound with specific molecular targets, such as receptors and enzymes, and to understand its cellular mechanism of action. The lack of such data for this compound means that its basic cellular pharmacology, including its affinity and efficacy at various receptors, remains uncharacterized in the public domain.
In Vivo Animal Model Systems for Mechanistic Elucidation
Cholinergic System Modulation in Rodent Models
While the parent compound, norscopolamine, is understood to interact with the cholinergic system, the precise modulatory effects of its O-acetylated derivative in rodent models have not been described in the available literature. Research in this area would typically involve assessing the compound's impact on acetylcholine (B1216132) levels, receptor binding in the brain, and associated behavioral outcomes.
Neurochemical Alterations in Specific Brain Regions of Animal Models
The influence of this compound on the neurochemical landscape of specific brain regions in animal models is also an area lacking published data. Such studies are essential for elucidating the compound's mechanism of action and its potential effects on neurotransmitter systems beyond the cholinergic pathways.
Comparative Pharmacological Profiles with Related Tropane (B1204802) Alkaloids
A comparative analysis of the pharmacological profile of this compound with other well-known tropane alkaloids, such as scopolamine (B1681570) and atropine (B194438), is not available in the current body of scientific literature. This type of research is vital for understanding the structure-activity relationships within this class of compounds and for identifying any unique pharmacological properties of the acetylated derivative.
Preclinical Pharmacokinetic and Metabolic Characterization of O Acetyl Norscopolamine
Absorption, Distribution, and Elimination in Preclinical Models
The absorption, distribution, and elimination profile of O-Acetyl-(-)-norscopolamine would be investigated in various preclinical models to predict its behavior in humans. These studies are fundamental to understanding the compound's journey through the body.
The oral bioavailability of a compound is a key parameter assessed in preclinical studies. It is influenced by factors such as aqueous solubility, intestinal permeability, and first-pass metabolism. The distribution of a drug is determined by its physicochemical properties, such as lipophilicity and plasma protein binding. A high volume of distribution suggests extensive tissue uptake, whereas a low volume of distribution indicates that the drug is primarily confined to the circulatory system.
Elimination of a drug occurs through metabolism and excretion. The clearance rate provides a measure of the efficiency of these processes. The half-life of a drug is a composite parameter that is dependent on both the volume of distribution and clearance.
A hypothetical pharmacokinetic profile for this compound in different preclinical species is presented in Table 1.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Mouse | Rat | Dog |
|---|---|---|---|
| Oral Bioavailability (%) | 45 | 30 | 60 |
| Volume of Distribution (L/kg) | 3.5 | 2.8 | 4.2 |
| Clearance (mL/min/kg) | 25 | 20 | 15 |
| Half-life (h) | 2.0 | 2.5 | 4.5 |
This table presents hypothetical data for illustrative purposes.
Metabolic Pathways and Metabolite Identification (in vitro and in vivo in animal models)
The metabolic transformation of this compound would be investigated using both in vitro and in vivo models to identify the metabolic pathways and the resulting metabolites. In vitro studies typically utilize liver microsomes and hepatocytes from various species, including humans. nih.gov
Given the structure of this compound, several metabolic pathways can be anticipated. The acetyl group is susceptible to hydrolysis by esterases, which would yield (-)-norscopolamine. The norscopolamine moiety could then undergo further metabolism.
In vivo studies in animal models, such as rats and dogs, would be conducted to identify the metabolites present in plasma, urine, and feces. The identification of metabolites is crucial for understanding the clearance mechanisms of the parent compound and for assessing the potential pharmacological activity or toxicity of the metabolites.
Table 2 outlines the potential metabolic pathways for this compound.
Table 2: Potential Metabolic Pathways of this compound
| Pathway | Description | Potential Metabolite |
|---|---|---|
| Hydrolysis | Cleavage of the acetyl ester bond. | (-)-Norscopolamine |
| N-dealkylation | Removal of the methyl group from the nitrogen atom. | N-desmethyl-O-acetyl-(-)-norscopolamine |
| Oxidation | Introduction of a hydroxyl group. | Hydroxylated metabolites |
| Conjugation | Addition of a polar group, such as glucuronic acid or sulfate. | Glucuronide or sulfate conjugates |
This table presents potential metabolic pathways based on the chemical structure of the compound.
Role of Cytochrome P450 Enzymes in this compound Metabolism (inferred from related compounds)
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics. mdpi.commdpi.com These enzymes are primarily located in the liver and are responsible for the Phase I metabolism of many drugs. mdpi.comnih.gov The reactions catalyzed by CYP enzymes typically involve oxidation, reduction, and hydrolysis. mdpi.com
Based on the metabolism of structurally related tropane (B1204802) alkaloids, it can be inferred that CYP enzymes are likely involved in the metabolism of this compound. The specific CYP isozymes responsible for the metabolism would be identified through reaction phenotyping studies using a panel of recombinant human CYP enzymes. CYP3A4 is a major human CYP isozyme and is responsible for the metabolism of a wide range of drugs. nih.gov It is plausible that CYP3A4 and other CYP isozymes, such as CYP2D6, could be involved in the oxidative metabolism of this compound.
Understanding the role of CYP enzymes in the metabolism of a drug is critical for predicting potential drug-drug interactions. Co-administration of a drug that is a substrate, inhibitor, or inducer of the same CYP isozyme can lead to altered plasma concentrations and potentially adverse effects. mdpi.com
Blood-Brain Barrier Permeability Studies in Animal Models
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its central nervous system activity. The BBB is a highly selective barrier that protects the brain from harmful substances. mdpi.com Various in vivo and in vitro models are used to assess BBB permeability. mdpi.comnih.gov
In vivo methods in animal models, such as rodents, involve the administration of the compound and subsequent measurement of its concentration in the brain and plasma. nih.govresearchgate.net The brain-to-plasma concentration ratio is a commonly used parameter to quantify BBB penetration. Techniques such as microdialysis can also be employed to measure the unbound drug concentration in the brain extracellular fluid.
In vitro models, such as the parallel artificial membrane permeability assay (PAMPA), can provide a preliminary assessment of a compound's passive diffusion across a lipid membrane, which can be indicative of its potential to cross the BBB.
The physicochemical properties of this compound, such as its lipophilicity, molecular weight, and hydrogen bonding capacity, will influence its ability to cross the BBB. A summary of how these properties might influence BBB permeability is presented in Table 3.
Table 3: Predicted Blood-Brain Barrier Permeability of this compound Based on Physicochemical Properties
| Property | Predicted Influence on BBB Permeability |
|---|---|
| Lipophilicity (LogP) | Moderate to high lipophilicity would favor BBB penetration. |
| Molecular Weight | A lower molecular weight is generally associated with better BBB permeability. |
| Hydrogen Bond Donors/Acceptors | A lower number of hydrogen bonds increases the likelihood of crossing the BBB. |
| Polar Surface Area | A smaller polar surface area is generally preferred for BBB penetration. |
This table provides a qualitative prediction based on general principles of drug design for CNS penetration.
Advanced Analytical Methodologies for O Acetyl Norscopolamine and Metabolites
Chromatographic Techniques for Separation and Quantitation
Chromatography is a cornerstone for the analysis of tropane (B1204802) alkaloids, providing the necessary separation from complex biological matrices and from other structurally related compounds.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of tropane alkaloids due to its versatility and applicability to non-volatile and thermally labile compounds. For O-Acetyl-(-)-norscopolamine, which shares a core structure with scopolamine (B1681570) and its derivatives, reversed-phase HPLC methods are most common.
Detailed research findings indicate that the separation of scopolamine and related substances can be effectively achieved on silica-based stationary phases. akjournals.comresearchgate.netakjournals.com An isocratic HPLC method has been developed for the simultaneous analysis of scopolamine and its related compounds, which would be applicable to this compound. akjournals.com The optimal separation is often achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297). akjournals.comresearchgate.net The pH of the mobile phase and the addition of modifiers like triethylamine (B128534) (TEA) can significantly improve peak shape and resolution. akjournals.comresearchgate.netakjournals.com For instance, a mobile phase composed of acetonitrile and 40 mM ammonium acetate with 0.05% TEA at a pH of 6.5 (50:50 v/v) has proven effective for separating tropane alkaloids. akjournals.comresearchgate.net
Validation of these HPLC methods has demonstrated their selectivity, sensitivity, precision, and accuracy for the analysis of tropane alkaloids in various samples, including pharmaceutical preparations. akjournals.comresearchgate.netakjournals.com
Table 1: Example HPLC Parameters for Analysis of Scopolamine and Related Compounds
| Parameter | Conditions |
|---|---|
| Stationary Phase | Zorbax Rx-SIL (250 x 4.6 mm i.d., 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile and 40 mM ammonium acetate/0.05% TEA (pH 6.5) (50:50 v/v) akjournals.comresearchgate.net |
| Flow Rate | 1 mL/min asianpubs.org |
| Detection | UV at 210 nm researchgate.netasianpubs.org |
| Column Temperature | 25°C researchgate.net |
Gas Chromatography (GC) is another powerful technique for the analysis of tropane alkaloids. However, due to the low volatility of these compounds, derivatization is often a necessary step to convert them into more volatile and thermally stable forms suitable for GC analysis. jfda-online.comkoreascience.krresearchgate.net This process also serves to improve chromatographic properties and enhance detection sensitivity. jfda-online.com
Common derivatization reactions for compounds with hydroxyl and amine groups, such as those present in the norscopolamine structure, include silylation, acylation, and alkylation. jfda-online.com For GC-based metabolomics, a two-step derivatization process involving oximation followed by silylation is frequently employed. nih.gov The choice of derivatizing reagent is critical and depends on the functional groups present in the analyte. jfda-online.com
Once derivatized, the analytes can be separated on a GC column and detected, often by a flame ionization detector (FID) or, more commonly, a mass spectrometer (MS).
Ultra-High Performance Liquid Chromatography (UHPLC), also referred to as UPLC, offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These improvements are achieved by using columns with smaller particle sizes (typically sub-2 µm).
A UPLC-ESI-MS/MS method has been developed for the determination of N-butylscopolamine, a derivative of scopolamine, in human plasma, demonstrating the utility of this technique for related compounds. grupomarista.org.br In this method, chromatographic separation was achieved on an ACQUITY UPLC BEH C18 column with a mobile phase of acetonitrile and 5mM ammonium acetate with 0.1% formic acid. grupomarista.org.br The rapid analysis time and high sensitivity of UHPLC make it an excellent choice for high-throughput analysis of this compound in biological samples. Furthermore, a UPLC-based quantitative method has been developed for the analysis of tropane alkaloids in medicinal plants, highlighting its robustness for complex matrices. nih.gov
Table 2: Example UHPLC Parameters for Tropane Alkaloid Analysis
| Parameter | Conditions |
|---|---|
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) frontiersin.org |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile frontiersin.org |
| Flow Rate | 0.4 mL/min frontiersin.org |
| Column Temperature | 40°C grupomarista.org.brfrontiersin.org |
| Injection Volume | 7.5 µL grupomarista.org.br |
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high sensitivity and selectivity, as well as structural information for identification. It is most often coupled with a chromatographic separation technique like LC or GC.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of low-level analytes in complex matrices. A rapid LC-MS method for the quantitative determination of atropine (B194438) and scopolamine has been developed using a core-shell particle packed column, which could be adapted for this compound. nih.gov Detection is typically performed in positive electrospray ionization (ESI+) mode, with quantitation limits in the picogram per milliliter range. nih.gov The use of Multiple Reaction Monitoring (MRM) enhances selectivity and sensitivity for quantitative analysis. nih.gov
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides accurate mass measurements, which are invaluable for the identification of unknown metabolites and for confirming the elemental composition of analytes. rsc.orgresearchgate.net An LC-HRMS method using an Exactive-Orbitrap analyzer has been successfully applied to the wide-scope analysis of tropane alkaloids in animal feed, demonstrating its capability for screening and identification. rsc.orgresearchgate.net
Table 3: Example LC-MS/MS Parameters for Tropane Alkaloid Analysis
| Parameter | Conditions |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) mdpi.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Precursor -> Product Ions | Compound-specific transitions (e.g., N-butylscopolamine: 360.0 -> 194.0 m/z) grupomarista.org.br |
| Collision Gas | Argon |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of derivatized this compound and its metabolites. Derivatization is essential to increase the volatility of these polar compounds for GC analysis. jfda-online.com Silylation is a common derivatization technique, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov
Following separation on the GC column, the derivatized analytes enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra provide characteristic fragmentation patterns that can be used for structural elucidation and confirmation of the analyte's identity. nih.gov GC-MS methods can be highly sensitive and selective, particularly when operating in selected ion monitoring (SIM) mode. koreascience.krresearchgate.net The optimization of derivatization conditions, including reagent choice, reaction time, and temperature, is crucial for achieving reproducible and accurate results. koreascience.krresearchgate.net
Table 4: Common Derivatization Reagents for GC-MS Analysis
| Reagent Class | Example Reagent | Target Functional Groups |
|---|---|---|
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -COOH, -NH2, -SH |
| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | -OH, -NH2, -SH |
| Alkylation | Trimethylanilinium hydroxide (B78521) (TMAH) | -COOH, -OH, -NH |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and stereochemistry of the molecule can be determined.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides critical information about the chemical environment of each hydrogen atom. For this compound, characteristic signals would be expected for the protons on the tropane ring, the phenyl group of the tropic acid moiety, and the acetyl group. The presence of a singlet integrating to three protons around δ 2.0-2.2 ppm is a key indicator of the acetyl group (CH₃-COO). Protons adjacent to the ester and epoxide functionalities on the tropane ring would exhibit distinct chemical shifts and coupling patterns, allowing for the assignment of their relative stereochemistry.
¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include the carbonyl carbons of the ester (δ ~170 ppm) and acetyl (δ ~170 ppm) groups, the methyl carbon of the acetyl group (δ ~21 ppm), and the carbons of the aromatic ring (δ ~125-135 ppm). The carbons of the bicyclic tropane core, particularly those of the epoxide (typically δ ~50-60 ppm), provide further structural confirmation. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Techniques: To unequivocally assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons within the tropane ring and the side chain.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting molecular fragments, such as linking the acetyl group's methyl protons to the ester carbonyl carbon, and confirming the position of the O-acetyl group on the tropic acid side chain.
The collective data from these NMR methodologies provide a complete and unambiguous structural assignment of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on structurally similar compounds. Actual experimental values may vary.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Tropane Ring Protons | 1.5 - 3.5 | 25 - 65 |
| Epoxide Protons | 3.0 - 3.5 | 50 - 60 |
| H-7 (Ester) | ~5.0 | ~70 |
| NH | Broad, variable | N/A |
| Phenyl Group Protons | 7.2 - 7.5 | 125 - 135 |
| CH (Tropic Acid) | ~4.0 | ~75 |
| CH₂ (Tropic Acid) | ~4.4 | ~65 |
| Acetyl CH₃ | ~2.1 | ~21 |
| Ester C=O | N/A | ~170 |
| Acetyl C=O | N/A | ~171 |
Electrochemical and Other Spectroscopic Methods for Characterization
Beyond NMR, a variety of spectroscopic and electrochemical techniques are employed for the characterization and quantification of this compound.
Electrochemical Methods: Voltammetric techniques are highly sensitive for detecting tropane alkaloids. Methods such as square-wave voltammetry and cyclic voltammetry can be applied to this compound. Using electrodes like boron-doped diamond or screen-printed graphite, the compound exhibits an irreversible oxidation process at a specific potential. This electrochemical behavior is primarily associated with the tertiary amine in the tropane ring. The peak potential and current can be used for identification and quantification, respectively. These methods are advantageous due to their high sensitivity, rapid analysis time, and suitability for complex matrices with minimal sample preparation. researchgate.netmdpi.comresearchgate.net A combined colorimetric-electrochemical approach, potentially using a reagent like Dragendorff's, can provide dual confirmation for robust identification in forensic contexts. researchgate.netmdpi.com
Table 2: Overview of Voltammetric Methods for Tropane Alkaloid Analysis
| Technique | Working Electrode | Key Finding | Reference |
|---|---|---|---|
| Square-Wave Voltammetry | Screen-Printed Graphite Electrode (SPGE) | Provides robust and accurate identification with both anodic and cathodic scan data. Low limit of detection suitable for forensic applications. | researchgate.netmdpi.com |
| Square-Wave Voltammetry | Boron-Doped Diamond Electrode (BDDE) | Shows an irreversible oxidation process with high sensitivity and a wide linear concentration range. Minimal surface absorption effects. | researchgate.net |
| Cyclic Voltammetry | Boron-Doped Diamond Electrode (BDDE) | Confirms the irreversible nature of the electrochemical oxidation of the tropane moiety. | researchgate.net |
Other Spectroscopic Methods:
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is a powerful tool for identifying this compound and its metabolites. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate a parent molecular ion. The subsequent fragmentation pattern, which would show characteristic losses such as the acetyl group and fragments of the tropic acid side chain, provides a molecular fingerprint for definitive identification. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The spectrum of this compound would show characteristic absorption bands for the C=O stretching of the two ester groups (around 1730-1750 cm⁻¹), C-O stretching vibrations (around 1000-1300 cm⁻¹), C-N stretching of the tertiary amine, and absorptions related to the aromatic ring. mdpi.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to the presence of the phenyl group from the tropic acid moiety, this compound exhibits UV absorption. The UV spectrum typically shows a maximum absorption wavelength (λmax) around 250-260 nm. researchgate.netresearchgate.net While not highly specific on its own, UV-Vis spectroscopy is a simple and effective method for quantification, especially when used as a detector in high-performance liquid chromatography (HPLC). Derivative UV spectroscopy can be employed to enhance selectivity and resolve overlapping spectral bands in complex mixtures. scispace.comwhoi.edu
Sample Preparation Strategies from Complex Biological and Plant Matrices
The effective extraction and purification of this compound from complex biological and plant matrices is a critical prerequisite for accurate analysis. The chosen strategy depends on the nature of the matrix and the concentration of the analyte.
From Biological Matrices: Biological samples such as urine, saliva, or blood present challenges due to the presence of numerous interfering substances like proteins, salts, and lipids. researchgate.net
Liquid-Liquid Extraction (LLE): A classical approach where the pH of the aqueous sample is adjusted to a basic value to deprotonate the amine group of the tropane alkaloid, increasing its solubility in an immiscible organic solvent (e.g., chloroform, dichloromethane). This method effectively separates the analyte from water-soluble interferences.
Solid-Phase Extraction (SPE): SPE is a highly efficient and selective method for sample clean-up and concentration. Reversed-phase (e.g., C18) or mixed-mode cation-exchange cartridges are commonly used. The sample is loaded onto the sorbent, interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. This technique is amenable to automation and provides high recovery rates.
Dilute-and-Shoot: For highly sensitive analytical methods like LC-MS/MS, a simple dilution of the biological fluid with the mobile phase or a suitable buffer may be sufficient, minimizing sample handling and potential analyte loss. researchgate.net
From Plant Matrices: Plant materials contain a wide array of secondary metabolites, pigments, and structural polymers that can interfere with analysis.
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant tissue, accelerating the extraction of alkaloids. researchgate.net It offers significant advantages over conventional methods, including reduced extraction time and solvent consumption.
Soxhlet Extraction: A traditional but thorough method involving continuous extraction of the finely ground plant material with a heated organic solvent (e.g., methanol (B129727) or ethanol).
Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency for tropane alkaloids.
Regardless of the initial extraction method from plant material, a subsequent clean-up step using LLE or SPE is typically required to remove co-extracted impurities before instrumental analysis.
Table 3: Summary of Sample Preparation Strategies
| Matrix Type | Technique | Principle | Advantages |
|---|---|---|---|
| Biological (Urine, Saliva, Blood) | Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between aqueous and immiscible organic phases based on pH and solubility. | Good separation from polar interferences. |
| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent, followed by washing and elution. | High selectivity, concentration of analyte, and removal of interferences. | |
| Dilute-and-Shoot | Simple dilution of the sample prior to direct injection into an analytical instrument. | Fast, minimizes analyte loss, suitable for high-throughput analysis. | |
| Plant Tissues | Microwave-Assisted Extraction (MAE) | Uses microwave energy to rapidly heat the solvent and matrix for efficient extraction. | Very fast, reduced solvent usage. |
| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. | Efficient at room temperature, preserving thermolabile compounds. | |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | Exhaustive extraction, well-established method. |
Structure Activity Relationship Sar and Computational Studies
Elucidation of Key Structural Motifs for Receptor Interaction
The interaction of O-Acetyl-(-)-norscopolamine with its primary targets, the muscarinic acetylcholine (B1216132) receptors (mAChRs), is dictated by specific structural features. While direct studies on this compound are limited, a wealth of information from its parent compound, scopolamine (B1681570), and other muscarinic antagonists allows for the elucidation of key structural motifs essential for receptor binding.
The fundamental structure of tropane (B1204802) alkaloids, including the bicyclic amine of the scopine (B3395896) core, is a critical determinant for affinity at muscarinic receptors. The ester moiety and the nature of the substituent at the C-3 position of the tropane ring are also pivotal. For scopolamine and, by extension, this compound, the linker between the ester group and the bicyclic amine is a key structural element. This region's geometry and electronic properties influence the orientation of the molecule within the receptor's binding pocket. nih.gov
Alterations to these key motifs can significantly impact receptor affinity and selectivity. For instance, the presence and nature of the acyl group on the scopine base can modulate the compound's interaction with different muscarinic receptor subtypes (M1-M5). The N-demethylation to a secondary amine in norscopolamine, and its subsequent acetylation in this compound, introduces changes in polarity and hydrogen bonding potential at the nitrogen atom, which is known to interact with key residues in the receptor's binding site.
| Structural Motif | Importance in Receptor Interaction |
| Bicyclic Amine (Scopine Core) | Essential for anchoring the ligand in the muscarinic receptor binding pocket. |
| Ester Linkage | The geometry and electronic properties of the ester linkage are crucial for proper orientation and interaction with receptor residues. |
| Acetyl Group | The presence and orientation of the acetyl group can influence selectivity and affinity for different muscarinic receptor subtypes. |
| N-substitution | The nature of the substituent on the nitrogen atom affects polarity, hydrogen bonding, and overall binding affinity. |
Computational Modeling of Ligand-Receptor Complexes
Computational modeling provides valuable insights into the specific interactions between this compound and muscarinic receptors at an atomic level. Through techniques like molecular docking and molecular dynamics simulations, researchers can visualize the binding pose of the ligand and identify the key amino acid residues involved in the interaction.
Homology models of the different muscarinic receptor subtypes, often based on the crystal structures of related G protein-coupled receptors (GPCRs), are used to perform these simulations. mdpi.com Docking studies with scopolamine have revealed that the tropane nitrogen forms a crucial ionic interaction with a conserved aspartate residue in the third transmembrane helix (TM3) of the receptor. mdpi.com The ester group is positioned to form hydrogen bonds with tyrosine or threonine residues in the binding pocket.
For this compound, the acetyl group at the nitrogen would alter the local electronic environment and steric bulk compared to the methyl group in scopolamine or the hydrogen in norscopolamine. Computational models can predict how this change affects the binding orientation and the network of interactions with surrounding amino acid residues. These models can also help explain observed differences in affinity and selectivity among different analogs.
In Silico Prediction of Pharmacological Activity and ADME Properties (inferred)
In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, thereby reducing the need for extensive experimental testing. nih.govidrblab.orgpreprints.org For this compound and its potential analogs, a variety of computational tools can be employed to predict their pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors with biological activities and physicochemical properties. preprints.org These models can predict parameters such as intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and metabolic stability. mdpi.comnih.gov Given the structural similarity to scopolamine, which is known to cross the BBB, it is likely that this compound also possesses this property.
| ADME Property | Predicted Outcome for this compound (inferred) | Rationale |
|---|---|---|
| Oral Bioavailability | Moderate to Good | Based on general characteristics of tropane alkaloids and the potential for good intestinal absorption. mdpi.com |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross the BBB | Structural similarity to scopolamine, a known centrally acting agent. |
| Metabolism | Susceptible to hydrolysis by esterases. Potential for N-deacetylation. | The presence of an ester linkage and an N-acetyl group suggests these metabolic pathways. |
| Excretion | Likely renal excretion of metabolites. | Polar metabolites are typically cleared by the kidneys. |
Design Principles for Novel this compound Analogs (inferred)
The insights gained from SAR and computational studies provide a rational basis for the design of novel this compound analogs with improved pharmacological profiles. The goal of such design efforts could be to enhance receptor affinity, improve subtype selectivity, or optimize pharmacokinetic properties.
One design strategy could involve the modification of the acyl group attached to the nitrogen. Varying the length, branching, or introducing different functional groups could lead to analogs with altered lipophilicity and hydrogen bonding capacity, potentially influencing both receptor binding and ADME properties. nih.gov
Another approach could be to modify the ester side chain. Introducing different aromatic or aliphatic substituents could probe the steric and electronic requirements of the binding pocket, potentially leading to increased affinity or selectivity for a specific muscarinic receptor subtype. nih.gov
Computational tools, such as free energy perturbation (FEP) calculations, can be used to predict the binding affinities of designed analogs before they are synthesized, allowing for the prioritization of the most promising candidates. This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov
Natural Occurrence and Biosynthesis Perspectives
Identification in Plant Species and Natural Sources
Direct identification of O-Acetyl-(-)-norscopolamine in the plant kingdom has not been extensively documented in readily available scientific literature. However, the presence of structurally related acetylated tropane (B1204802) alkaloids in various plant species, particularly within the Erythroxylaceae family, provides strong indirect evidence for its potential natural occurrence.
Species of the genus Erythroxylum are known producers of a diverse array of tropane alkaloids. nih.govwikipedia.org For instance, studies on Erythroxylum zeylanicum have led to the isolation of several acetylated tropane alkaloids, such as 6-acetoxy-3-(3',4',5'-trimethoxybenzoyloxy)tropane. nih.gov The existence of such compounds suggests that the enzymatic machinery for the acetylation of the tropane core is present in these plants. Given that norscopolamine is a known tropane alkaloid, its acetylation to form this compound within these or related species is a plausible hypothesis.
Further research, employing advanced analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy on a wider range of plant species from alkaloid-producing families like Solanaceae and Erythroxylaceae, is necessary to definitively confirm the natural sources of this compound.
Enzymatic Pathways Leading to Norscopolamine Precursors
The biosynthesis of this compound begins with the formation of its core precursor, norscopolamine. Norscopolamine itself is a derivative of the well-elucidated tropane alkaloid biosynthetic pathway, which is extensively studied in plants of the Solanaceae family, such as Atropa belladonna and Hyoscyamus niger. nih.govrsc.org This pathway commences with amino acids and proceeds through a series of enzymatic reactions to construct the characteristic bicyclic tropane ring system.
The initial steps involve the conversion of L-ornithine, an amino acid, into N-methylputrescine. This is followed by a series of reactions that lead to the formation of a key intermediate, tropinone (B130398). Tropinone stands at a critical branch point in the pathway. nih.gov One of the enzymes acting on tropinone is Tropinone Reductase I (TRI) , which stereospecifically reduces tropinone to tropine (B42219).
Tropine then undergoes esterification with a derivative of the amino acid phenylalanine to form littorine (B1216117). A subsequent rearrangement and oxidation, catalyzed by a cytochrome P450 enzyme, converts littorine to hyoscyamine (B1674123). nih.gov The final steps in the formation of the scopolamine (B1681570) scaffold, from which norscopolamine is derived, involve the enzyme Hyoscyamine 6β-hydroxylase (H6H) . This enzyme first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine and then catalyzes an epoxidation reaction to form scopolamine. nih.gov Norscopolamine is the N-demethylated analogue of scopolamine.
Table 1: Key Enzymes in the Biosynthesis of Norscopolamine Precursors
| Enzyme | Abbreviation | Function |
| Tropinone Reductase I | TRI | Catalyzes the stereospecific reduction of tropinone to tropine. |
| Hyoscyamine 6β-hydroxylase | H6H | Catalyzes the hydroxylation of hyoscyamine and subsequent epoxidation to form scopolamine. |
Post-Synthetic Modifications and Acetylation in Biological Systems (inferred)
The final step in the formation of this compound is the acetylation of the hydroxyl group of norscopolamine. While the specific enzyme responsible for this reaction has not yet been characterized, the mechanism can be inferred from our understanding of acetylation reactions in plant secondary metabolism.
Acetylation is a common modification of secondary metabolites in plants, often catalyzed by a large family of enzymes known as acyltransferases . Specifically, members of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases are frequently involved in the esterification of alkaloids and other secondary metabolites. nih.gov These enzymes utilize acetyl coenzyme A (acetyl-CoA) as the acetyl group donor.
It is highly probable that an uncharacterized acetyl-CoA:norscopolamine acetyltransferase is responsible for the O-acetylation of norscopolamine. This enzyme would catalyze the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of norscopolamine, yielding this compound. The presence of such an enzyme would be consistent with the isolation of other acetylated tropane alkaloids from plants. For example, a tropine acyltransferase has been identified that catalyzes the acylation of tropine, demonstrating the existence of enzymes capable of modifying the tropane core in this manner. qmul.ac.uk
Further research, including enzyme assays with cell-free extracts from plants suspected to produce this compound and protein purification, is needed to isolate and characterize the specific acetyltransferase involved in its biosynthesis.
Table 2: Inferred Enzymatic Reaction for this compound Formation
| Substrate | Co-substrate | Enzyme (Hypothesized) | Product |
| (-)-Norscopolamine | Acetyl-CoA | Acetyl-CoA:norscopolamine acetyltransferase | This compound |
Future Directions and Emerging Research Avenues for O Acetyl Norscopolamine
Development of Novel Synthetic Approaches and Derivatizations
The future of O-Acetyl-(-)-norscopolamine research is intrinsically linked to the innovation in its synthesis and the creation of novel derivatives. While traditionally extracted from plants of the Solanaceae family, chemical and biotechnological production methods are gaining prominence to ensure a stable supply and to enable the creation of new chemical entities with improved therapeutic profiles.
Chemical Synthesis: Recent achievements, such as the development of an efficient, fully synthetic method for scopolamine (B1681570), underscore the potential for producing these complex molecules without reliance on agricultural sources. frontiersin.org This approach not only secures the supply chain against environmental and geopolitical disruptions but also opens the door for extensive derivatization. frontiersin.org One of the key challenges in the chemical synthesis of tropane (B1204802) alkaloids is the control of stereochemistry, as racemization can occur during the process, leading to a loss of biological activity. nih.gov Future synthetic strategies will likely focus on asymmetric and catalytic approaches to construct the 8-azabicyclo[3.2.1]octane core with high stereoselectivity. researchgate.net The synthesis of fluorinated scopolamine analogues, for example, represents a promising direction for developing novel antidepressants with potentially favorable safety profiles. nih.gov
Biotechnological and Metabolic Engineering Approaches: The elucidation of the tropane alkaloid biosynthetic pathway offers exciting opportunities for biotechnological production. researchgate.netmdpi.com Key enzymes such as Putrescine N-methyltransferase (PMT) and Hyoscyamine (B1674123) 6β-hydroxylase (H6H) have been identified as critical for the production of scopolamine. mdpi.com Metabolic engineering in plants or microbial hosts like Saccharomyces cerevisiae (brewer's yeast) could be leveraged to increase the yield of norscopolamine, the precursor to this compound. researchgate.netnih.gov Overexpression of genes encoding rate-limiting enzymes in the pathway has already shown success in increasing the accumulation of hyoscyamine and scopolamine in hairy root cultures. nih.gov Future work may focus on optimizing these systems for industrial-scale production and potentially creating "designer" alkaloids with specific substitutions by introducing novel enzymes into the engineered pathways.
The table below summarizes some of the key enzymes in the tropane alkaloid biosynthetic pathway that are targets for metabolic engineering.
| Enzyme | Function | Potential Impact of Engineering |
| Putrescine N-methyltransferase (PMT) | Catalyzes the first committed step in tropane alkaloid biosynthesis. mdpi.com | Increased expression can enhance the overall flux towards tropane alkaloid production. mdpi.com |
| Tropinone (B130398) Reductase I (TR-I) | Reduces tropinone to tropine (B42219), a precursor to hyoscyamine and scopolamine. mdpi.com | Overexpression can increase the pool of tropine available for downstream synthesis. nih.gov |
| Hyoscyamine 6β-hydroxylase (H6H) | Converts hyoscyamine to scopolamine in a two-step reaction. mdpi.com | A key enzyme determining the ratio of scopolamine to hyoscyamine; its manipulation is crucial for maximizing scopolamine precursor production. mdpi.com |
Exploration of Undiscovered Molecular Targets beyond Muscarinic Receptors
While the primary pharmacological effects of scopolamine and its derivatives are mediated through antagonism of muscarinic acetylcholine (B1216132) receptors, emerging evidence suggests that these compounds may interact with other molecular targets. drugbank.comhhs.gov A deeper exploration of these "off-target" interactions could reveal novel mechanisms of action and open up new therapeutic avenues.
Future research should systematically screen this compound and its novel derivatives against a broad panel of receptors and ion channels. Studies have shown that scopolamine can act as a competitive antagonist at 5-HT3 receptors, a class of serotonin-gated ion channels involved in nausea, vomiting, and cognitive function. nih.gov The concentration of scopolamine used in some preclinical studies can be high enough to cause significant inhibition of these receptors. nih.gov This interaction is particularly intriguing as 5-HT3 receptor antagonists are known to alleviate the cognitive deficits induced by scopolamine. nih.gov
Additionally, high doses of scopolamine have been reported to block nicotinic acetylcholine receptors. nih.govpdr.net The administration of scopolamine has also been shown to modulate the levels of nicotinic and NMDA receptors in the hippocampus, suggesting a broader impact on cholinergic and glutamatergic neurotransmission. nih.gov Furthermore, scopolamine can indirectly influence the dopaminergic and glutamatergic systems. nih.gov By inhibiting M2/M4 muscarinic autoreceptors on presynaptic dopaminergic neurons, scopolamine can lead to an increase in dopamine (B1211576) release. nih.gov
The potential for this compound and its analogs to interact with multiple neurotransmitter systems warrants further investigation. This could lead to the development of compounds with unique polypharmacological profiles, offering advantages in treating complex neurological and psychiatric disorders.
| Potential Non-Muscarinic Target | Evidence for Interaction with Scopolamine | Potential Therapeutic Relevance |
| 5-HT3 Receptors | Competitive antagonist at micromolar concentrations. nih.gov | Modulation of nausea, anxiety, and cognitive function. nih.gov |
| Nicotinic Acetylcholine Receptors | Blockade at high concentrations; modulates receptor levels. nih.govpdr.net | Potential impact on cognitive processes and addiction. |
| NMDA Receptors | Scopolamine administration alters receptor levels in the hippocampus. nih.gov | Implication in learning, memory, and synaptic plasticity. |
| Dopaminergic System (indirect) | Increases dopamine release by inhibiting presynaptic M2/M4 autoreceptors. nih.gov | Relevance for mood disorders and cognitive enhancement. |
Advanced Preclinical Models for Mechanistic Insights
To gain a more profound understanding of the mechanisms of action of this compound, researchers are moving beyond traditional rodent models and embracing more advanced preclinical systems. These models offer unique advantages in terms of throughput, genetic tractability, and relevance to human physiology.
Zebrafish (Danio rerio) Larvae: The zebrafish has emerged as a powerful vertebrate model for high-throughput screening and neuropharmacology research. frontiersin.org The conserved neurochemical pathways between zebrafish and humans, including the cholinergic system, make it a suitable model for studying the effects of compounds like scopolamine. mdpi.com Studies have successfully used zebrafish to model the anxiolytic and memory-impairing effects of scopolamine. nih.govmdpi.com The optical transparency of zebrafish larvae also allows for in vivo imaging of neuronal activity, providing unprecedented insights into the neural circuits affected by this compound.
Human Neural Organoids: A significant leap forward in preclinical modeling is the use of human neural organoids, or "mini-brains," derived from induced pluripotent stem cells (iPSCs). novartis.com These three-dimensional cultures can recapitulate key aspects of human brain development and organization, including the formation of distinct neuronal layers. novartis.comnih.gov Neural organoids provide a unique opportunity to study the effects of this compound on human neurons in a complex, tissue-like context. stempharm.com This is particularly valuable for investigating neurodevelopmental effects and for modeling diseases like Alzheimer's, where cholinergic dysfunction is a key feature. nih.gov By generating organoids from patients with specific genetic backgrounds, researchers can explore how genetic factors influence the response to this compound, paving the way for personalized medicine approaches. novartis.com
The table below compares the features of these advanced preclinical models with traditional rodent models.
| Model | Key Advantages | Key Limitations |
| Rodent Models (Rats, Mice) | Well-established behavioral paradigms; complex cognitive and social behaviors can be assessed. creative-biolabs.comresearchgate.netnih.gov | Lower throughput; differences in physiology compared to humans; ethical considerations. |
| Zebrafish (Danio rerio) | High-throughput screening capabilities; optical transparency for in vivo imaging; conserved neurochemistry. nih.govmdpi.commdpi.com | Simpler behavioral repertoire; differences in drug metabolism. |
| Human Neural Organoids | Derived from human cells (high relevance); can model human-specific aspects of neurodevelopment and disease. novartis.comnih.govstempharm.com | Lack of a vascular system and other brain cell types in some models; limited behavioral outputs. |
Application of Omics Technologies in this compound Research
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of how this compound acts at a systems level. These approaches provide an unbiased, global view of the molecular changes induced by the compound, offering insights into its mechanisms of action, identifying biomarkers of response, and revealing novel therapeutic targets.
Transcriptomics: Transcriptome analysis has been instrumental in elucidating the biosynthetic pathways of tropane alkaloids in plants by identifying the genes encoding key enzymes. researchgate.netresearchgate.netpnas.org In the context of pharmacology, transcriptomics can be used to map the changes in gene expression in preclinical models or human cells following treatment with this compound. This can reveal the signaling pathways and cellular processes that are modulated by the drug, providing a deeper understanding of its therapeutic and adverse effects.
Genomics: Genome-wide association studies (GWAS) can identify genetic variants that influence an individual's response to a drug. A pilot GWAS has already been conducted to identify potential genetic markers associated with the antidepressant response to scopolamine. nih.gov As larger cohorts become available, this approach could lead to the development of genetic tests that predict a patient's likelihood of responding to this compound, thereby enabling a more personalized approach to treatment.
Proteomics and Metabolomics: Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecules (metabolites), provide a snapshot of the functional state of a cell or organism. unich.itnih.govnih.gov These technologies can be used to identify the protein and metabolite profiles that are altered by this compound. mdpi.comlumc.nl This can help to identify biomarkers for drug efficacy and toxicity, as well as to uncover the downstream effects of modulating its primary targets. For instance, a combined proteomics and metabolomics approach could reveal how inhibition of muscarinic receptors by this compound leads to changes in downstream signaling cascades and metabolic pathways.
The integrated analysis of data from these different omics platforms will be particularly powerful, providing a multi-layered view of the biological effects of this compound and paving the way for new discoveries in its therapeutic application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
